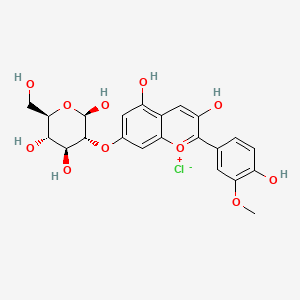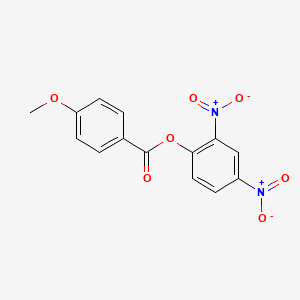
Phenoxathiin, 2,8-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin, 2,8-difluoro- is a heterocyclic compound that belongs to the class of sulfur-containing heterocycles It is a derivative of phenoxathiin, where two fluorine atoms are substituted at the 2 and 8 positions of the phenoxathiin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenoxathiin, 2,8-difluoro- can be achieved through a multi-step process. One common method involves the ortho-thioarylation of phenols using N-(2-bromophenylthio)succinimide, catalyzed by iron (III) triflimide and bis(4-methoxyphenyl)sulfane. The thioarylated products are then converted to phenoxathiins using a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .
Industrial Production Methods: Industrial production methods for phenoxathiin, 2,8-difluoro- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Phenoxathiin, 2,8-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of phenoxathiin.
Applications De Recherche Scientifique
Phenoxathiin, 2,8-difluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of phenoxathiin, 2,8-difluoro- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Phenoxathiin, 2,8-difluoro- can be compared with other similar compounds such as:
Phenoxathiin: The parent compound without the fluorine substitutions.
Phenothiazine: A structurally related compound with nitrogen instead of oxygen in the heterocyclic ring.
Dibenzothiophene: Another sulfur-containing heterocycle with a similar structure.
Uniqueness: The presence of fluorine atoms at the 2 and 8 positions in phenoxathiin, 2,8-difluoro- imparts unique chemical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterparts. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
25465-14-9 |
|---|---|
Formule moléculaire |
C12H6F2OS |
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
2,8-difluorophenoxathiine |
InChI |
InChI=1S/C12H6F2OS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H |
Clé InChI |
BGVHXQMRCYDRDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)SC3=C(O2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




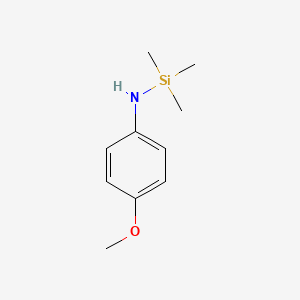
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
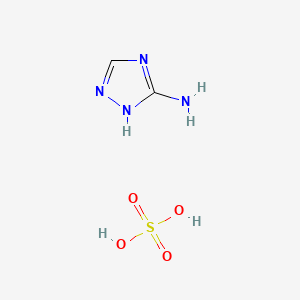
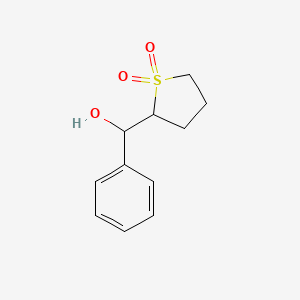
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)

![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)

